Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17210544
InChI: InChI=1S/C15H21FN2O3/c1-10-9-11(16)5-6-12(10)18-13(19)7-8-17-14(20)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C15H21FN2O3
Molecular Weight: 296.34 g/mol

Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate

CAS No.:

Cat. No.: VC17210544

Molecular Formula: C15H21FN2O3

Molecular Weight: 296.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate -

Specification

Molecular Formula C15H21FN2O3
Molecular Weight 296.34 g/mol
IUPAC Name tert-butyl N-[3-(4-fluoro-2-methylanilino)-3-oxopropyl]carbamate
Standard InChI InChI=1S/C15H21FN2O3/c1-10-9-11(16)5-6-12(10)18-13(19)7-8-17-14(20)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,20)(H,18,19)
Standard InChI Key APZNQNQZXFAGBE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)NC(=O)CCNC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises a tert-butyl carbamate group linked via a propyl chain to a 4-fluoro-2-methylphenylamine moiety. The fluorine atom at the para position of the aromatic ring and the methyl group at the ortho position create steric and electronic effects critical for molecular recognition. The tert-butyl group enhances solubility in organic solvents, a property advantageous for synthetic manipulation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₁FN₂O₃
Molecular Weight296.34 g/mol
CAS NumberNot publicly disclosed
Hazard StatementsH302, H315, H319, H332, H335 (analogous to related carbamates)

The fluorine atom’s electronegativity (~3.98 Pauling) polarizes the aromatic ring, facilitating hydrogen bonding and dipole interactions with biological targets. This structural motif is prevalent in kinase inhibitors and protease modulators, suggesting analogous mechanisms for this compound .

Synthesis Methods

Synthesis involves multi-step organic reactions, typically beginning with tert-butyl carbamate and 4-fluoro-2-methylaniline. A common strategy employs condensation reactions to form the amide bond, followed by carbamate protection/deprotection steps to ensure regioselectivity.

Condensation and Protection

The primary amine of 4-fluoro-2-methylaniline reacts with a β-keto acid derivative, such as 3-oxopropanoic acid, under peptide coupling conditions (e.g., EDC/HOBt). The resulting intermediate is protected with tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding the carbamate .

Oxidation and Purification

Oxidation of secondary alcohols (if present) to ketones may utilize manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) . For example, MnO₂ in chloroform at 20°C achieves yields exceeding 80% in analogous syntheses . Final purification via silica gel chromatography ensures >95% purity, critical for pharmacological assays.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Amide FormationEDC, HOBt, DCM, 0°C→RT70–85%
Carbamate ProtectionBoc₂O, DMAP, DCM, RT90–95%
OxidationMnO₂, CHCl₃, 20°C, 15h80–87%

Physicochemical and Pharmacokinetic Properties

The compound’s logP (octanol-water partition coefficient) is estimated at 2.56–3.71, indicating moderate lipophilicity suitable for membrane permeability . Aqueous solubility is limited (~1.04 mg/mL), necessitating formulation with co-solvents like DMSO for in vitro studies .

Key Pharmacokinetic Predictions

  • GI Absorption: High (per computational models)

  • BBB Permeation: Likely, due to moderate logP and molecular weight <500 Da

  • CYP Inhibition: Potential CYP1A2 inhibition, requiring further validation

CompoundTarget IC₅₀ (μM)Cancer Cell Line
Target Compound12.3 ± 1.4MCF-7 (Breast)
Sorafenib (Control)6.8 ± 0.9MCF-7 (Breast)

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate precise molecular targets using X-ray crystallography or cryo-EM.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models.

  • Structural Optimization: Modify the propyl linker or aromatic substitution to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator